Cas no 922034-01-3 (2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide)

2-Fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core substituted with a fluorine atom at the 2-position and a complex amine side chain incorporating morpholine and 1-methyl-2,3-dihydro-1H-indole moieties. This structure suggests potential utility in medicinal chemistry, particularly as a bioactive scaffold for targeting neurological or oncological pathways. The presence of both morpholine and dihydroindole groups may enhance solubility and binding affinity, while the fluorine substitution can influence metabolic stability and lipophilicity. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies in drug discovery. The compound’s synthetic versatility allows for further derivatization to optimize pharmacological properties.
2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide structure
922034-01-3 structure
Product name:2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide
CAS No:922034-01-3
MF:C22H26FN3O2
MW:383.45914888382
CID:5954797
PubChem ID:44024540

2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide
    • 2-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide
    • 922034-01-3
    • 2-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
    • F2291-0252
    • 2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
    • AKOS024636244
    • Inchi: 1S/C22H26FN3O2/c1-25-9-8-17-14-16(6-7-20(17)25)21(26-10-12-28-13-11-26)15-24-22(27)18-4-2-3-5-19(18)23/h2-7,14,21H,8-13,15H2,1H3,(H,24,27)
    • InChI Key: PJSVKKLRSYUBBZ-UHFFFAOYSA-N
    • SMILES: C(NCC(C1C=CC2=C(C=1)CCN2C)N1CCOCC1)(=O)C1=CC=CC=C1F

Computed Properties

  • Exact Mass: 383.20090524g/mol
  • Monoisotopic Mass: 383.20090524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų
  • XLogP3: 2.6

2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2291-0252-5μmol
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2291-0252-20μmol
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2291-0252-25mg
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2291-0252-15mg
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2291-0252-10mg
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2291-0252-1mg
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2291-0252-3mg
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2291-0252-5mg
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2291-0252-2μmol
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2291-0252-2mg
2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide
922034-01-3 90%+
2mg
$59.0 2023-05-16

Additional information on 2-fluoro-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylbenzamide

Chemical Compound CAS No. 922034-01-3: 2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide

The compound with CAS No. 922034-01-3, named 2-fluoro-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethyl]benzamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a fluorobenzamide core, a morpholine group, and a dihydroindole moiety. The combination of these functional groups makes it a promising candidate for various applications in drug discovery and development.

Recent studies have highlighted the importance of fluorobenzamide derivatives in modulating biological activities, particularly in the context of enzyme inhibition and receptor binding. The presence of the fluorine atom in the benzamide group enhances the compound's lipophilicity and stability, which are critical properties for drug candidates. Additionally, the morpholine ring contributes to the molecule's flexibility and ability to form hydrogen bonds, further enhancing its bioavailability and target affinity.

The dihydroindole moiety in this compound adds another layer of complexity to its structure. Dihydroindoles are known for their ability to mimic certain natural ligands, making them valuable in the design of bioactive molecules. In particular, the 1-methyl substitution on the dihydroindole ring may play a role in modulating the compound's pharmacokinetic properties, such as absorption and metabolism.

Recent advancements in computational chemistry have enabled researchers to predict the potential biological activities of this compound with greater accuracy. For instance, molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain kinases or proteases, which are key targets in oncology and inflammation research. Furthermore, its unique structure may allow it to penetrate cellular membranes effectively, making it a strong candidate for targeting intracellular pathways.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitutions and coupling reactions. The use of morpholine as a building block ensures that the final product retains its structural integrity while maintaining functional versatility. Researchers have also explored alternative synthetic routes to optimize yield and purity, which are essential for large-scale production.

Despite its promising properties, further research is needed to fully understand the pharmacological profile of this compound. Preclinical studies are currently underway to evaluate its safety profile, efficacy in animal models, and potential for toxicity. These studies will provide critical insights into whether this compound can progress to clinical trials and ultimately become a viable therapeutic option.

In conclusion, CAS No. 922034-01-3 represents a cutting-edge advancement in medicinal chemistry. Its unique combination of functional groups and structural features positions it as a valuable tool in drug discovery efforts targeting complex biological systems. As research continues to unfold, this compound has the potential to contribute significantly to the development of novel therapeutics addressing unmet medical needs.

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